2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
Description
2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Properties
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-2-yl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.2ClH/c1-2-8-6-9(14-11(8)13-3-1)10-7-12-4-5-15-10;;/h1-3,6,10,12H,4-5,7H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGBGRVMTSVGTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC3=C(N2)N=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a morpholine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced pyrrolopyridine derivatives .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride involves several chemical transformations that yield derivatives with various substituents. The core pyrrolopyridine structure is recognized for its ability to interact with biological targets effectively.
Inhibition of Protein Kinases
Research indicates that derivatives of the pyrrolopyridine structure, including 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride, exhibit inhibitory effects on various protein kinases. These enzymes are crucial in signaling pathways associated with cancer progression.
- Case Study : A study highlighted the compound's potential as an inhibitor of the Insulin Growth Factor 1 Receptor (IGF1R), which is implicated in solid tumors. The inhibition of IGF1R can lead to reduced tumor growth and proliferation .
Phosphodiesterase Inhibition
Another significant application is the inhibition of phosphodiesterase enzymes, particularly PDE4B. Compounds derived from the pyrrolopyridine scaffold have shown selective inhibition against PDE4B, which is relevant for treating inflammatory diseases.
- Case Study : A series of studies evaluated various derivatives for their PDE4B inhibitory activity, demonstrating IC50 values ranging from 0.11 to 1.1 μM. These findings suggest that such compounds could be developed further for clinical applications targeting inflammatory conditions .
Anticancer Properties
The anticancer properties of 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride have been explored through its effects on cancer cell lines.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound 4h | MDA-MB-231 | 900 | Induces apoptosis and inhibits migration |
| Compound X | 4T1 | 1900 | Inhibits proliferation |
The data indicate that certain derivatives significantly inhibit the proliferation of breast cancer cells while inducing apoptosis, making them promising candidates for cancer therapy .
Mechanism of Action
The mechanism of action of 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Ceralasertib: A pyrrolopyridine-bearing compound under phase II trials as an ATR kinase inhibitor for antineoplastic therapy.
Other Pyrrolopyridine Derivatives: Various derivatives with modifications on the pyridine or pyrrole rings, exhibiting different biological activities.
Uniqueness
2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological properties. Its morpholine ring enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .
Biological Activity
2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in cancer therapy and as an inhibitor of specific kinases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine core with a morpholine substituent. Its molecular formula is C12H14Cl2N4, and it is often studied in the context of its dihydrochloride salt form, which enhances its solubility and bioavailability.
Research indicates that 2-morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride exhibits various biological activities through multiple mechanisms:
- Fibroblast Growth Factor Receptor (FGFR) Inhibition : This compound has been identified as a potent inhibitor of FGFRs, which are crucial in various signaling pathways related to cell proliferation and survival. For instance, derivatives of the pyrrolo[2,3-b]pyridine scaffold have shown IC50 values in the nanomolar range against FGFR1–4, indicating strong inhibitory potential .
- Cytotoxic Activity Against Cancer Cells : A series of studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. The inhibition of the HGF/MET signaling pathway has been highlighted as a critical mechanism for its anticancer properties .
Table 1: Biological Activity Summary
Case Studies
Several case studies illustrate the compound's effectiveness in preclinical settings:
- Inhibition of Tumor Growth : In vitro studies using Hep3B cells demonstrated that treatment with 2-morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride resulted in significant reductions in cell viability and increased apoptosis markers. The expression levels of proteins associated with cell cycle regulation were also altered, indicating a disruption in tumor growth mechanisms.
- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor sizes compared to control groups. These findings suggest that the compound not only inhibits cancer cell proliferation but may also impact tumor microenvironment interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
